(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a 2-cyanoacrylamido group and a 4-(benzyloxy)phenyl moiety. The Z-configuration of the acrylamido double bond is critical for its spatial orientation, influencing intermolecular interactions and biological activity.
Properties
IUPAC Name |
2-[[(Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c27-15-19(14-17-10-12-20(13-11-17)32-16-18-6-2-1-3-7-18)25(31)29-26-23(24(28)30)21-8-4-5-9-22(21)33-26/h1-3,6-7,10-14H,4-5,8-9,16H2,(H2,28,30)(H,29,31)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABLFVSHSLZIQV-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its biological activity. The presence of the benzyloxy group and cyanoacrylamido moiety enhances its interaction with biological targets.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂S
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammation.
- Receptor Modulation : Interaction with receptors could lead to modulation of signaling pathways, impacting cellular responses.
Table 1: Potential Biological Targets and Activities
Antioxidant Activity
Recent studies have demonstrated the antioxidant potential of related compounds in the tetrahydrobenzo[b]thiophene class. For instance, compounds derived from this class exhibited significant antioxidant potency comparable to ascorbic acid. This suggests that this compound may also possess similar properties.
Anti-inflammatory Activity
Research indicates that derivatives containing the tetrahydrobenzo[b]thiophene nucleus show notable anti-inflammatory effects. For example, studies have shown that these compounds can effectively inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Study on Enzyme Inhibition :
- Antioxidant Evaluation :
Scientific Research Applications
Key Features
- Benzyloxy Group : Enhances lipophilicity and may influence receptor binding.
- Cyanoacrylamido Moiety : Implicated in biological activity through interactions with enzymes or receptors.
- Tetrahydrobenzo[b]thiophene Core : Provides a scaffold for drug development due to its unique properties.
Cancer Treatment
Research indicates that derivatives of compounds similar to (Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit potential as inhibitors of various cancer-related pathways. For instance, compounds containing the tetrahydrobenzo[b]thiophene structure have been shown to inhibit specific kinases involved in cancer progression .
Case Study: CSNK1A1 Inhibitors
A related study highlighted the development of CSNK1A1 inhibitors that demonstrated efficacy in treating certain cancers. The structural similarities suggest that the compound may also possess similar inhibitory properties against cancer cell proliferation .
Analgesic Activity
Recent studies have evaluated the analgesic properties of compounds derived from tetrahydrobenzo[b]thiophene. For example, derivatives synthesized from related structures showed significant analgesic effects in animal models, surpassing traditional analgesics like metamizole . This highlights the potential of This compound as a candidate for pain management therapies.
Antioxidant Activity
Compounds with similar structural motifs have been investigated for their antioxidant properties. Notably, certain derivatives were effective in reducing oxidative stress markers in cellular models, suggesting that this compound may also exhibit protective effects against oxidative damage .
Inhibition of Aldose Reductase
The compound's structural characteristics position it as a potential inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research has identified related compounds that effectively inhibit ALR2 while maintaining selectivity over other isoforms . This suggests a pathway for developing therapeutics aimed at managing diabetes-related conditions.
Example Synthesis Pathway
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Ethyl cyanoacetate + sulfur | Tetrahydrobenzo[b]thiophene |
| 2 | Acylation | Chloroacetyl chloride + amine | Cyanoacrylamido derivative |
| 3 | Alkylation | Benzyl bromide + base | Benzyloxy-substituted product |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core scaffold with several derivatives, differing primarily in substituents on the phenyl ring and ester/carboxamide termini. Key comparisons include:
*Estimated based on structural similarity to .
Antioxidant Activity
- Target Compound : The benzyloxy group may reduce antioxidant efficacy compared to hydroxylated analogs (e.g., Compound H), as electron-donating groups like -OH are critical for neutralizing free radicals. However, its bulky benzyl group could stabilize the molecule in hydrophobic environments .
- Compound H : Exhibited 85% DPPH radical scavenging at 100 µM, attributed to its 4-hydroxy-3,5-dimethoxyphenyl substituent, which provides multiple sites for hydrogen atom transfer .
- Methoxy Analog : Demonstrated moderate activity (~60% DPPH scavenging at 100 µM), suggesting that methoxy groups alone are less effective than hydroxyl-methoxy combinations.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Perform single-crystal X-ray diffraction on derivatives (e.g., compound 2-[(4-Chlorobenzylidene)amino]-tetrahydrobenzo[b]thiophene) to confirm (Z)-configuration and assess intramolecular H-bonding, as in published crystallography protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
